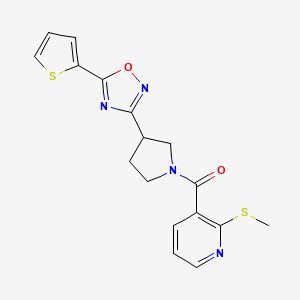
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures. Its synthesis and applications have been explored in various fields of chemistry, biology, and medicine due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. It starts with the construction of the core pyridin-3-yl and thiophen-2-yl components, followed by the introduction of the oxadiazol-3-yl and pyrrolidin-1-yl groups. Each step requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may utilize batch or continuous flow processes. Key considerations include the optimization of reaction times and conditions to maximize efficiency and reduce costs. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridin-3-yl ring can be subjected to reduction under appropriate conditions to form dihydropyridine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the pyridin-3-yl and oxadiazol-3-yl rings.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophilic or nucleophilic agents.
Major Products Formed: The major products depend on the reaction type and conditions. For instance, oxidation of the thiol group forms sulfoxides or sulfones, while reduction of the pyridin-3-yl ring yields dihydropyridine derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Its unique structure makes it a subject of study in heterocyclic chemistry.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application:
Biochemical Assays: Binds to specific proteins or enzymes, affecting their activity.
Therapeutic Uses: May interfere with cellular pathways involved in disease progression, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Pyridinyl derivatives: Similar in terms of the pyridin-3-yl core but differ in other substituents.
Thiophen-2-yl derivatives: Share the thiophen-2-yl ring but vary in additional functional groups.
Oxadiazol-3-yl derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness: (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's uniqueness lies in its combination of multiple heterocyclic rings and functional groups, offering a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for targeted scientific research and industrial applications.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-24-16-12(4-2-7-18-16)17(22)21-8-6-11(10-21)14-19-15(23-20-14)13-5-3-9-25-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURBDQHKNKCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
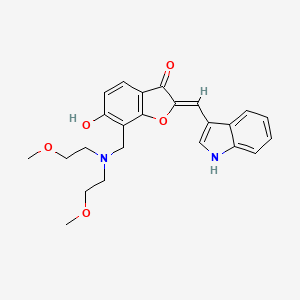
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
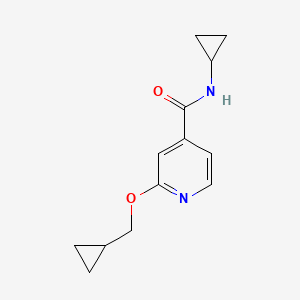
![3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2444764.png)
![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
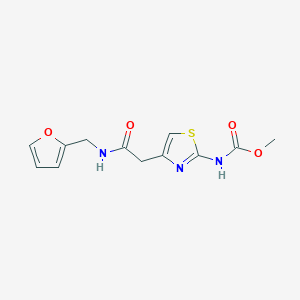
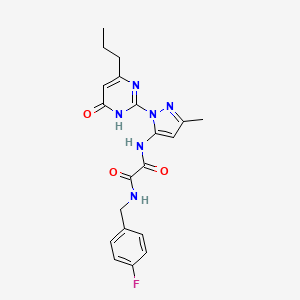
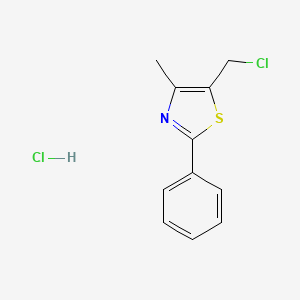
![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2444771.png)
![4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2444772.png)

